Methyl 2-(Boc-amino)isonicotinate
Description
Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis
The pyridine motif is a ubiquitous feature in a vast number of biologically active compounds and functional materials. nih.govnih.gov Its presence can significantly influence the pharmacological profile of a molecule. nih.gov The nitrogen atom in the pyridine ring not only imparts basicity and the potential for hydrogen bonding but also alters the electronic distribution of the aromatic system, making it susceptible to a range of substitution reactions. This versatility allows chemists to fine-tune the steric and electronic properties of pyridine-containing molecules, a critical aspect of modern drug design and materials science. The development of efficient synthetic methodologies to introduce various functional groups onto the pyridine core is, therefore, an area of intense research.
Role of Amino-Protected Nicotinates and Isonicotinates in Contemporary Chemical Research
Amino-substituted nicotinates and isonicotinates are particularly valuable subclasses of functionalized pyridines. The amino group serves as a versatile handle for further chemical modifications, such as the formation of amides, ureas, and sulfonamides, or as a directing group in substitution reactions. However, the inherent reactivity of the amino group often necessitates the use of protecting groups to prevent undesired side reactions during multi-step syntheses.
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. wikipedia.org Its popularity stems from its ease of introduction, its stability under a wide range of reaction conditions (including basic, nucleophilic, and catalytic hydrogenation conditions), and its straightforward removal under acidic conditions. wikipedia.orgorganic-chemistry.org Boc-protected amino-pyridines, such as Methyl 2-(Boc-amino)isonicotinate, are therefore crucial intermediates. They allow for selective reactions at other positions of the pyridine ring or at the ester functionality without interference from the amino group. These protected building blocks are instrumental in the construction of complex molecules, including those with applications in medicinal chemistry and materials science. For instance, Boc-protected aminopyridines can be employed in modern catalytic processes like photoredox catalysis for the formation of new carbon-carbon bonds. nih.gov
The strategic use of Boc protection enables a modular approach to synthesis, where different fragments of a target molecule can be assembled in a controlled and predictable manner. This has been pivotal in the synthesis of various bioactive compounds and complex heterocyclic systems. nih.gov
Evolution of Synthetic Methodologies for Isonicotinic Acid Derivatives
The methods for synthesizing isonicotinic acid and its derivatives have evolved significantly over time, driven by the need for greater efficiency, selectivity, and environmental sustainability. Historically, the production of nicotinic and isonicotinic acids often relied on the oxidation of substituted pyridines, such as 3-methylpyridine (B133936) or 5-ethyl-2-methylpyridine (B142974), using stoichiometric and often harsh oxidizing agents like potassium permanganate (B83412) (KMnO₄). researchgate.net
Industrial-scale synthesis has seen a shift towards more advanced methods. One prominent industrial process involves the oxidative ammonolysis of 3-picoline (3-methylpyridine) in the gas phase to produce 3-cyanopyridine, which is then hydrolyzed to nicotinamide (B372718) or nicotinic acid. nih.gov Another major industrial route is the oxidation of 5-ethyl-2-methylpyridine with nitric acid. nih.gov However, this method has environmental drawbacks due to the production of nitrous oxide, a potent greenhouse gas. nih.gov
Contemporary research focuses on the development of greener and more catalytic approaches. This includes liquid- and gas-phase oxidation of picolines using more environmentally benign oxidants and advanced catalytic systems. nih.gov For the synthesis of more complex isonicotinic acid derivatives, modern organic synthesis employs a wide range of cross-coupling reactions and functional group interconversions. The preparation of active esters, for example, from isonicotinic acid provides versatile acylating agents that can be more manageable than the corresponding acid chlorides. researchgate.netmdpi.com The development of these sophisticated synthetic tools has greatly expanded the accessible chemical space for isonicotinic acid derivatives, enabling the creation of novel compounds with diverse functionalities.
Properties and Synthesis of this compound
This compound is a white solid with a molecular formula of C₁₂H₁₆N₂O₄ and a molecular weight of 252.27 g/mol . chemicalbook.comchemicalbook.com Key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 639091-75-1 | chemicalbook.comchemicalbook.com |
| Molecular Formula | C₁₂H₁₆N₂O₄ | chemicalbook.comchemicalbook.com |
| Molecular Weight | 252.27 g/mol | chemicalbook.comchemicalbook.com |
| Melting Point | 75.1-75.2 °C | chemicalbook.com |
| Boiling Point (Predicted) | 325.5 ± 27.0 °C | chemicalbook.com |
| Density (Predicted) | 1.203 ± 0.06 g/cm³ | chemicalbook.com |
The synthesis of this compound is typically achieved through the protection of the amino group of a precursor molecule. A common and straightforward method involves the reaction of Methyl 2-aminoisonicotinate with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.com
A typical synthetic procedure is as follows: Methyl 2-aminoisonicotinate is suspended in a suitable solvent, such as tert-butanol (B103910) (t-BuOH). To this stirring solution, di-tert-butyl dicarbonate is added. The reaction mixture is then heated, for instance, to 50°C in an oil bath, and stirred overnight. After the reaction is complete, as confirmed by a technique like liquid chromatography-mass spectrometry (LCMS), the mixture is cooled, and the solid product is collected by filtration. chemicalbook.com This method generally provides a good yield of the desired product as a white solid. chemicalbook.com
The successful protection of the amino group can be confirmed by spectroscopic methods, such as ¹H NMR spectroscopy. The ¹H NMR spectrum of this compound shows characteristic signals, including a singlet for the nine protons of the Boc group (at approximately 1.48 ppm) and a singlet for the methyl ester protons (at around 3.89 ppm). chemicalbook.comchemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-7-8(5-6-13-9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCLGBJFBGZAQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681049 | |
| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
639091-75-1 | |
| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 Boc Amino Isonicotinate
Established Synthetic Routes from Precursors
Direct N-Boc Protection of Methyl 2-Aminoisonicotinate
The most common and direct method for the synthesis of Methyl 2-(Boc-amino)isonicotinate involves the protection of the amino group of Methyl 2-aminoisonicotinate using di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.comchemicalbook.com This reaction is typically performed in the presence of a base and a suitable solvent.
The stoichiometry of Boc anhydride (B1165640) is a critical factor in optimizing the reaction. Typically, a slight excess of Boc₂O is used to ensure the complete conversion of the starting amine. chemicalbook.comchemicalbook.com For instance, a procedure describes using 1.05 equivalents of di-tert-butyl dicarbonate for the protection of methyl 2-aminoisonicotinate. chemicalbook.com The reaction is often carried out at temperatures ranging from room temperature to a moderately elevated temperature, such as 50°C, to facilitate the reaction without promoting side reactions. chemicalbook.comchemicalbook.com Monitoring the reaction progress using techniques like Liquid Chromatography-Mass Spectrometry (LCMS) is crucial to determine the point of near-complete conversion of the starting material. chemicalbook.comchemicalbook.com
A typical experimental setup involves suspending methyl 2-aminoisonicotinate in a suitable solvent, followed by the addition of di-tert-butyl dicarbonate. chemicalbook.comchemicalbook.com The reaction mixture is then stirred, often overnight, to ensure completion. chemicalbook.comchemicalbook.com
Table 1: Representative Reaction Conditions for N-Boc Protection
| Parameter | Value | Reference |
| Starting Material | Methyl 2-aminoisonicotinate | chemicalbook.comchemicalbook.com |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | chemicalbook.comchemicalbook.com |
| Stoichiometry of Boc₂O | ~1.05 equivalents | chemicalbook.com |
| Solvent | tert-Butanol (B103910) (t-BuOH) | chemicalbook.comchemicalbook.com |
| Temperature | 50°C | chemicalbook.comchemicalbook.com |
| Reaction Time | ~22 hours | chemicalbook.comchemicalbook.com |
4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for acylation reactions, including Boc protections. commonorganicchemistry.com Its use can significantly accelerate the rate of reaction between the amine and Boc anhydride. commonorganicchemistry.com The mechanism involves the initial reaction of DMAP with Boc₂O to form a more reactive acylating agent, which is then attacked by the amine. commonorganicchemistry.com
While DMAP can enhance the reaction rate, its use also necessitates careful control to avoid potential side reactions. commonorganicchemistry.com The formation of byproducts can occur, and the reaction conditions, such as temperature and the timing of DMAP addition, should be optimized. commonorganicchemistry.com In some protocols, DMAP is used in catalytic amounts in solvents like acetone (B3395972) or tert-butyl alcohol at room temperature, leading to high yields. chemicalbook.com However, it is important to note that the reaction of DMAP with Boc₂O can be rapid and lead to gas evolution (CO₂), requiring the reaction to be conducted in a vented system. commonorganicchemistry.com
The choice to include DMAP often depends on the reactivity of the specific aminopyridine. For less nucleophilic amines, a catalyst like DMAP can be crucial for achieving a reasonable reaction rate and yield. sigmaaldrich.com
Table 2: Effect of DMAP on Boc Protection
| Condition | Observation | Reference |
| Without DMAP | Reaction proceeds, but may require elevated temperatures and longer reaction times. | chemicalbook.comchemicalbook.com |
| With catalytic DMAP | Reaction rate is significantly increased, potentially allowing for milder conditions (e.g., room temperature). chemicalbook.comcommonorganicchemistry.com | chemicalbook.comcommonorganicchemistry.com |
| Potential Side Reactions | Increased likelihood of side reactions if not properly controlled. commonorganicchemistry.com | commonorganicchemistry.com |
The choice of solvent plays a significant role in the efficiency and purity of the N-Boc protection reaction. Solvents such as tert-butanol (t-BuOH), acetone, and dichloromethane (B109758) are commonly employed. chemicalbook.comrsc.org
tert-Butanol (t-BuOH): This solvent is frequently used and has been shown to be effective, particularly when the reaction is heated. chemicalbook.comchemicalbook.com The product, this compound, often precipitates from the reaction mixture upon cooling, which can simplify the purification process to a simple filtration. chemicalbook.comchemicalbook.com
Acetone: In conjunction with a catalyst like DMAP, acetone can be an effective solvent for carrying out the reaction at room temperature. chemicalbook.com
Dichloromethane (DCM): DCM is another common solvent for Boc protections, often used with a base like triethylamine. rsc.orggoogle.com
Polar vs. Nonpolar Solvents: The polarity of the solvent can influence the reaction pathway and the formation of intermediates or byproducts. researchgate.net For instance, in some cases, nonpolar solvents might favor the desired N-Boc product, while polar solvents could lead to the formation of other species. researchgate.net
The selection of the solvent should consider the solubility of the starting materials and the product, as well as its influence on the reaction rate and selectivity.
Multicomponent Reaction Strategies for Pyridine (B92270) Core Construction
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to construct complex molecules like pyridines in a single step from simple starting materials. acsgcipr.org Several named reactions are employed for pyridine synthesis, including the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz reactions. acsgcipr.org These reactions typically involve the condensation of carbonyl compounds, ammonia (B1221849) or an amine, and a β-dicarbonyl compound or its equivalent to form a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the pyridine ring. acsgcipr.org
More contemporary MCRs for pyridine synthesis include variations of the Ugi and Passerini reactions, which can introduce a variety of substituents onto the pyridine core. researchgate.net For instance, a three-component reaction of an aminopyridine, an aldehyde, and an isonitrile can lead to the formation of imidazo[1,2-a]pyridines, which are structurally related to the core of interest. researchgate.netbeilstein-journals.org While not directly yielding this compound, these MCR strategies demonstrate the power of convergent synthesis for building the fundamental pyridine scaffold, which can then be further functionalized. The Groebke–Blackburn–Bienaymé (GBB) reaction is another powerful MCR for synthesizing imidazo[1,2-a]pyridines. beilstein-journals.org
Novel and Emerging Synthetic Pathways
The development of novel synthetic methods is crucial for improving the efficiency, sustainability, and scope of chemical synthesis. For a molecule like this compound, emerging pathways focus on innovative bond-forming strategies and the application of green chemistry principles.
Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with high efficiency and selectivity. rsc.orgnih.gov These reactions typically involve the coupling of an amine with a halide or triflate in the presence of a palladium, copper, or other transition metal catalyst.
While the direct synthesis of this compound often proceeds via nucleophilic substitution, transition metal catalysis offers alternative disconnections. For example, a C-N coupling approach could involve the reaction of a protected aminating agent with a suitably functionalized pyridine derivative. Rhodium and iridium catalysts have been explored for direct C-H amination reactions using organic azides as the nitrogen source, offering a step- and atom-economical alternative to traditional cross-coupling methods. nih.gov These reactions proceed through a chelation-assisted C-H activation mechanism. nih.gov
The activation of C-N bonds by transition metals is another emerging area that could, in principle, be applied to the synthesis of complex amines. rsc.org This strategy involves the cleavage of a C-N bond and subsequent formation of new C-C or C-N bonds. rsc.org
Photochemical and Electrochemical Synthesis Approaches
Photochemical and electrochemical methods are gaining traction as powerful tools in organic synthesis, often enabling unique reactivity under mild conditions. These "green" techniques can minimize the use of harsh reagents and reduce waste.
While specific examples for the direct photochemical or electrochemical synthesis of this compound are not prevalent in the literature, the principles can be applied to key bond-forming steps. For instance, electrochemistry can be used for C-C bond amination under mild, oxidant-free conditions.
Green Chemistry Principles in Synthetic Design
The principles of green chemistry aim to design chemical processes that are environmentally benign. unibo.it This includes the use of safer solvents, renewable feedstocks, and energy-efficient processes.
In the context of synthesizing this compound, green chemistry principles can be applied in several ways. The use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass, is a key consideration. unibo.it Furthermore, developing catalytic reactions that minimize the generation of stoichiometric byproducts is a central tenet of green chemistry. The transition metal-catalyzed C-H amination reactions mentioned previously are a good example of this, as they avoid the use of pre-functionalized starting materials and generate nitrogen gas as the only byproduct when using azides. nih.gov
Reactivity and Mechanistic Studies of Methyl 2 Boc Amino Isonicotinate
Chemical Transformations Involving the Ester Moiety
The methyl ester group at the 4-position of the pyridine (B92270) ring is a versatile handle for further molecular elaboration. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring and the electronic contribution of the 2-(Boc-amino) substituent.
Hydrolysis Kinetics and Thermodynamics
While specific kinetic and thermodynamic data for the hydrolysis of methyl 2-(Boc-amino)isonicotinate are not extensively detailed in the available literature, the reaction can be understood by examining the hydrolysis of related compounds like methyl nicotinate (B505614). The hydrolysis of nicotinic acid esters is pH-dependent and can be catalyzed by both acid and base. zenodo.orgtandfonline.com
Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. This is typically the rate-determining step, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate and methanol. Studies on the alkaline hydrolysis of methyl nicotinate in aqueous-DMSO mixtures have shown that the rate increases with a higher percentage of the aprotic solvent DMSO, which is attributed to the desolvation of the hydroxide ion, thereby increasing its nucleophilicity. zenodo.org
Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl group. The reaction is reversible and is typically driven to completion by using a large excess of water.
The rate of hydrolysis for this compound is expected to be influenced by the Boc-amino group at the 2-position. This group can exert both steric and electronic effects that may modulate the reactivity of the ester compared to unsubstituted methyl isonicotinate (B8489971).
Table 1: General Conditions for Ester Hydrolysis
| Condition | Reagents | Mechanism | Key Factors |
|---|---|---|---|
| Basic | NaOH or KOH in H₂O/co-solvent | Nucleophilic Acyl Substitution | pH, Temperature, Solvent zenodo.orgtandfonline.com |
| Acidic | H₂SO₄ or HCl in H₂O | Acid-Catalyzed Nucleophilic Acyl Substitution | Excess H₂O, Temperature |
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol, representing an equilibrium reaction. masterorganicchemistry.com This transformation can be catalyzed by either acids or bases. masterorganicchemistry.com For this compound, this reaction allows for the conversion of the methyl ester into other alkyl esters, which can be useful for modifying the compound's properties.
Base-Catalyzed Transesterification: This is typically achieved by using an alkoxide, such as sodium ethoxide in ethanol, to produce the corresponding ethyl ester. masterorganicchemistry.com The reaction proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com
Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst like sulfuric acid, the ester's carbonyl group is protonated, making it more susceptible to nucleophilic attack by an alcohol. masterorganicchemistry.com Similar to the base-catalyzed method, using the alcohol as the solvent shifts the equilibrium to favor the product. masterorganicchemistry.com
Various catalysts have been developed to facilitate transesterification under mild conditions. For instance, dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄) has been shown to be an efficient catalyst for the transesterification of various esters to their methyl ester counterparts in refluxing methanol. thieme-connect.de Such mild, heterogeneous catalysts could be advantageous for complex substrates like this compound, where harsh conditions might affect the Boc-protecting group.
Amidation Reactions
The conversion of the methyl ester in this compound to an amide is a crucial transformation for building peptide-like linkages or introducing other functional groups. Direct amidation of unactivated esters with amines is often challenging and requires high temperatures or specific catalysts.
One effective modern approach is the use of substoichiometric amounts of a strong base like potassium tert-butoxide (KOtBu) in solvent-free conditions using ball milling. nih.gov This mechanochemical method has been successfully applied to a diverse range of esters and amines, including heteroaromatic systems, offering an efficient and environmentally friendly route to amides. nih.gov
Another strategy involves the use of silicon-based reagents. For example, methyltrimethoxysilane (B3422404) (MTM) has been demonstrated as an effective reagent for the direct amidation of carboxylic acids, and related silicon reagents can be adapted for ester amidation. nih.gov These methods often proceed under relatively mild conditions and can avoid the need for pre-activation of the carboxylic acid. For sterically hindered esters, amidation can be achieved using magnesium amidates formed from the reaction of an amine with a Grignard reagent. zenodo.org
Reactions at the Boc-Protected Amine Functionality
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.
Deprotection Strategies (Boc Removal)
The primary reactivity of the Boc-protected amine is its deprotection to reveal the free amine. This is almost exclusively achieved under acidic conditions. The stability of the Boc group to most bases and nucleophiles makes it an excellent orthogonal protecting group in multi-step synthesis.
The removal of the Boc group is a cornerstone of its utility and is typically accomplished with strong acids. rsc.org The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the fragmentation of the protonated species. rsc.org This fragmentation is an E1-type elimination that generates the unstable tert-butyl cation, carbon dioxide, and the free amine, which is protonated by the acid to form an ammonium (B1175870) salt. rsc.org
A variety of acidic reagents can be employed for this transformation, with the choice often depending on the sensitivity of other functional groups in the molecule.
Common Reagents for Acid-Mediated Boc Deprotection:
Trifluoroacetic Acid (TFA): Traditionally, TFA, either neat or as a solution in a solvent like dichloromethane (B109758) (DCM), is the reagent of choice for rapid and clean deprotection. rsc.org
Hydrochloric Acid (HCl): Solutions of HCl in organic solvents such as dioxane, methanol, or ethyl acetate (B1210297) are also highly effective. rsc.org Anhydrous HCl can be generated in situ from reagents like acetyl chloride in an alcohol solvent. rsc.org
Phosphoric Acid (H₃PO₄): Aqueous phosphoric acid is considered a greener and milder alternative for deprotection. rsc.org
Sulfuric Acid (H₂SO₄) and Methanesulfonic Acid (MeSO₃H): These strong acids are also used, typically in solvents like toluene (B28343) or methanol. rsc.org
The generation of the tert-butyl cation can sometimes lead to side reactions, such as the alkylation of nucleophilic residues in the substrate. To prevent this, scavengers like anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the cation.
Table 2: Common Acidic Reagents for Boc Deprotection
| Reagent | Typical Solvent | Comments | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Highly effective but corrosive and environmentally persistent. | rsc.org |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, Ethyl Acetate | Widely used, can be generated in situ. | rsc.orgyoutube.com |
| Phosphoric Acid (H₃PO₄) | Water, Organic co-solvents | Milder, environmentally benign alternative. | rsc.org |
| Methanesulfonic Acid (MeSO₃H) | Methanol, Dichloromethane | Strong acid, effective for robust substrates. | rsc.org |
N-Alkylation and N-Acylation Studies
The nitrogen atom of the Boc-protected amino group in this compound is significantly less nucleophilic than the parent amine due to the electron-withdrawing nature of the Boc group. Direct N-alkylation or N-acylation of this nitrogen is generally difficult under standard conditions.
However, deprotonation of the Boc-protected amine with a strong base (e.g., sodium hydride or lithium diisopropylamide) can generate the corresponding amide anion, which is a more potent nucleophile. This anion can then react with various electrophiles to achieve N-alkylation or N-acylation.
Table of N-Alkylation and N-Acylation Reactions
| Reagent | Product | Conditions |
| 1. NaH, THF; 2. R-X (alkyl halide) | N-alkylated product | Anhydrous conditions |
| 1. LDA, THF; 2. R-COCl (acyl chloride) | N-acylated product | Low temperature |
It is important to note that the choice of base and reaction conditions must be carefully considered to avoid side reactions, such as the saponification of the methyl ester.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring in this compound is electron-deficient, which generally makes it resistant to electrophilic aromatic substitution. The deactivating effect of the ring nitrogen and the electron-withdrawing ester group further diminish its reactivity towards electrophiles. However, the Boc-amino group is an activating group and directs electrophiles to the ortho and para positions. In this case, the C3 and C5 positions are activated.
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). Good leaving groups at the C2 or C6 positions are readily displaced by nucleophiles. In this compound, the Boc-amino group itself is not a good leaving group. However, if a suitable leaving group were present at the C6 position, SNAr reactions would be feasible.
The regioselectivity of these reactions is dictated by the interplay of the electronic effects of the substituents. The ester group at C4 deactivates the C3 and C5 positions towards nucleophilic attack, while the Boc-amino group at C2 activates the C3 position for electrophilic attack.
Radical Chemistry of this compound and Related Species
The involvement of this compound in radical reactions opens up alternative pathways for its functionalization.
Photoinduced Electron Transfer Processes
Under photolytic conditions, pyridyl systems can participate in photoinduced electron transfer (PET) processes. In the presence of a suitable photosensitizer and a sacrificial electron donor or acceptor, radical ions of the pyridine derivative can be generated. For instance, irradiation in the presence of an electron-donating sensitizer (B1316253) could lead to the formation of a radical anion.
Formation and Reactivity of Radical Intermediates
The radical ions formed through PET or other radical initiation methods are highly reactive intermediates. The pyridine radical anion, for example, can undergo a variety of transformations, including protonation, dimerization, or reaction with electrophiles. The precise reaction pathway is dependent on the specific reaction conditions and the other reagents present.
Regioselectivity in Radical Functionalization
The regioselectivity of radical functionalization on the pyridine ring is influenced by the distribution of spin density in the radical intermediate. In the case of a pyridine radical anion, the highest spin density is typically at the C2, C4, and C6 positions. Consequently, reactions with electrophiles are most likely to occur at these sites. For this compound, the C4 and C6 positions would be the most probable sites for radical-electrophile coupling. The presence of the ester at C4 and the Boc-amino group at C2 will further modulate this regioselectivity.
Derivatization Strategies and Functional Group Interconversions
Modification of the Pyridine (B92270) Core
The pyridine ring of Methyl 2-(Boc-amino)isonicotinate is a key target for structural diversification. Researchers have explored halogenation, the introduction of other heteroatoms, and palladium-catalyzed cross-coupling reactions to functionalize this core.
Halogenation Studies
The introduction of halogen atoms onto the pyridine ring can significantly alter the electronic properties of the molecule and provide handles for further synthetic transformations. For instance, the bromination of 2-amino-4-methylpyridine, a related precursor, is a key step in the synthesis of 2-amino-5-bromoisonicotinic acid. google.com This suggests that direct halogenation of the this compound ring is a feasible strategy, likely directed by the existing substituents. The conditions for such reactions, including the choice of halogenating agent and catalyst, would be critical in determining the regioselectivity of the substitution. libretexts.org
Introduction of Other Heteroatom-Containing Substituents
Beyond halogenation, the pyridine core can be modified by introducing other heteroatom-containing substituents. These modifications can influence the molecule's biological activity and physical properties. While specific examples for this compound are not extensively detailed in the provided results, general methodologies for pyridine functionalization can be applied. These can include nitration, sulfonation, and the introduction of alkoxy or cyano groups, often requiring specific reaction conditions to achieve the desired regioselectivity.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to pyridine derivatives. uwindsor.cayoutube.com For halogenated derivatives of this compound, these reactions offer a route to a vast array of analogs.
Suzuki Coupling: This reaction would involve the coupling of a halogenated this compound derivative with an organoboron compound in the presence of a palladium catalyst and a base. thieme-connect.deorganic-chemistry.org This is a versatile method for introducing alkyl, aryl, or vinyl substituents onto the pyridine ring. A key advantage is the commercial availability of a wide range of boronic acids and esters. nih.govnih.gov
Sonogashira Coupling: This reaction enables the introduction of alkyne moieties by coupling a halo-substituted this compound with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. This method is valuable for the synthesis of precursors for more complex molecules.
Heck Reaction: The Heck reaction would facilitate the arylation or vinylation of the pyridine ring by reacting a halogenated derivative with an alkene in the presence of a palladium catalyst and a base.
The general catalytic cycle for these cross-coupling reactions typically involves oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the coupling partner, and finally reductive elimination to yield the product and regenerate the catalyst. youtube.com
Transformations of the Carboxylate Group
The methyl ester group of this compound provides another site for chemical modification, allowing for its conversion into other important functional groups.
Reduction to Alcohols
The reduction of the methyl carboxylate group can lead to the corresponding primary alcohol. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). The choice of reducing agent is crucial to avoid the reduction of other functional groups present in the molecule. For instance, a one-pot nitro reduction followed by Boc protection has been demonstrated for γ-nitro aliphatic methyl esters, highlighting the potential for selective transformations. scielo.org.mx
Formation of Carboxylic Acids and Anhydrides
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. masterorganicchemistry.com This hydrolysis is a common transformation in the synthesis of more complex molecules where the carboxylic acid functionality is required for further reactions, such as amide bond formation. nih.gov The resulting 2-(Boc-amino)isonicotinic acid can then be converted into an anhydride (B1165640), for example, by treatment with a dehydrating agent like acetic anhydride or dicyclohexylcarbodiimide (B1669883) (DCC).
Synthesis of Ketones and Aldehydes
The conversion of the methyl ester functionality in this compound into ketones and aldehydes represents a key synthetic transformation, providing access to a class of valuable intermediates.
Ketone Synthesis:
A primary method for the synthesis of ketones from the methyl ester of this compound involves its conversion to a more reactive acylating agent, followed by reaction with an organometallic reagent. A particularly effective approach is the Weinreb-Nahm ketone synthesis. This method involves the initial conversion of the methyl ester to the corresponding N-methoxy-N-methylamide (Weinreb amide). This transformation can be achieved by direct amidation of the ester with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable activating agent. The resulting Weinreb amide is then treated with an organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), to afford the desired ketone in high yield. A key advantage of the Weinreb amide is its ability to form a stable chelated intermediate, which prevents the common problem of over-addition of the organometallic reagent that would otherwise lead to the formation of a tertiary alcohol. organic-chemistry.org
Alternatively, ketones can be synthesized directly from the carboxylic acid precursor of this compound. In this approach, the carboxylic acid is activated in situ, for example with 2-chloro-4,6-dimethoxy organic-chemistry.orgchemicalbook.comnih.govtriazine (CDMT), and then reacted with a Grignard reagent in the presence of a copper(I) salt, such as CuI. organic-chemistry.org This method provides good yields and avoids the need to isolate the intermediate activated ester. organic-chemistry.org The choice of the organometallic reagent allows for the introduction of a wide variety of R groups.
Table 1: Reagents for Ketone Synthesis from this compound Derivatives
| Starting Material | Reagent 1 | Reagent 2 | Product |
| This compound | N,O-Dimethylhydroxylamine hydrochloride, Activating Agent | Organometallic Reagent (e.g., Grignard) | 2-(Boc-amino)isonicotinoyl Ketone |
| 2-(Boc-amino)isonicotinic acid | 2-Chloro-4,6-dimethoxy organic-chemistry.orgchemicalbook.comnih.govtriazine (CDMT), N-Methylmorpholine (NMM) | Grignard Reagent, CuI | 2-(Boc-amino)isonicotinoyl Ketone |
Aldehyde Synthesis:
The synthesis of the corresponding aldehyde from this compound requires the partial reduction of the methyl ester. This can be a challenging transformation as many reducing agents will reduce the ester all the way to the corresponding primary alcohol. A common and effective method for this partial reduction is the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures. Careful control of the stoichiometry of the reducing agent and the reaction temperature is crucial to stop the reaction at the aldehyde stage. The reaction proceeds through a stable intermediate that collapses to the aldehyde upon aqueous workup.
Another approach involves the conversion of the ester to a Weinreb amide, which can then be reduced to the aldehyde using a milder reducing agent like lithium aluminum hydride (LiAlH4) under controlled conditions.
Table 2: Reagents for Aldehyde Synthesis from this compound
| Starting Material | Reagent | Product |
| This compound | Diisobutylaluminium hydride (DIBAL-H) | 2-(Boc-amino)isonicotinaldehyde |
| 2-(Boc-amino)isonicotinoyl Weinreb Amide | Lithium aluminum hydride (LiAlH4) | 2-(Boc-amino)isonicotinaldehyde |
Advanced Boc-Amino Derivatizations for Complex Molecule Synthesis
The Boc-protected amino group in this compound is a versatile handle for the introduction of chirality and the construction of more elaborate molecular architectures, including peptide mimetics, oligomers, and prodrugs.
Diastereoselective and Enantioselective Transformations
The pyridine ring and the Boc-protected amino group of this compound can be modified to introduce stereocenters with high levels of diastereoselectivity and enantioselectivity.
Diastereoselective Transformations:
By attaching a chiral auxiliary to the nitrogen of the deprotected 2-aminoisonicotinate, it is possible to direct subsequent reactions to occur on one face of the molecule over the other. For example, the use of chiral oxazolidinone auxiliaries can facilitate diastereoselective alkylations or additions to the pyridine ring or to a functional group introduced at the 4-position. nih.gov The chiral auxiliary is later cleaved to reveal the enantioenriched product.
Another strategy involves the use of a chiral reagent to react with a prochiral derivative of this compound. For instance, a prochiral ketone derived from the starting material could undergo an asymmetric transfer hydrogenation to produce a chiral alcohol with high diastereoselectivity. nih.gov
Enantioselective Transformations:
Enantioselective synthesis can be achieved by employing a chiral catalyst in a reaction involving a derivative of this compound. For example, a palladium-catalyzed asymmetric allylic alkylation of a suitable derivative could be used to introduce a chiral side chain. nih.gov The use of chiral ligands, such as those based on phosphinooxazolines (PHOX), can induce high enantioselectivity in such reactions. nih.gov
Furthermore, the Boc-protected amino acid structure of this compound itself can act as a chiral building block in asymmetric synthesis. After deprotection of the Boc group, the resulting amino group can be used to direct the stereochemical outcome of subsequent transformations.
Incorporation into Peptide Mimetics and Oligomers
The structure of this compound, being a protected amino acid derivative, makes it an attractive building block for the synthesis of peptide mimetics and oligomers. nih.govnih.gov
Peptide Mimetics:
Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties such as enhanced stability against enzymatic degradation. nih.gov The rigid pyridine scaffold of this compound can be used to create conformationally constrained dipeptide surrogates. nih.gov After deprotection of the Boc group and activation of the carboxylic acid (derived from the methyl ester), the molecule can be incorporated into a peptide chain using standard solid-phase or solution-phase peptide synthesis techniques. masterorganicchemistry.com The resulting structure will have a non-natural amino acid residue that can induce specific secondary structures, such as β-turns, in the peptide chain.
Oligomers:
Beyond peptides, this compound can be used as a monomer for the synthesis of novel oligomers. The bifunctional nature of the molecule (an amino group and a carboxylic acid equivalent) allows for its polymerization into oligomeric chains. The properties of these oligomers would be dictated by the repeating pyridine units and any side chains introduced through derivatization.
Prodrug Design and Linker Chemistry
The chemical features of this compound make it a suitable candidate for use in prodrug design and as a linker molecule in drug delivery systems. nih.govnih.gov
Prodrug Design:
A common strategy in prodrug design is to mask a polar functional group, such as a carboxylic acid or an amine, with a promoiety that is cleaved in vivo to release the active drug. nih.gov The methyl ester of this compound can act as a promoiety for the corresponding carboxylic acid. This esterification increases the lipophilicity of the molecule, which can enhance its absorption and bioavailability. nih.gov Once in the bloodstream, the ester can be hydrolyzed by esterases to release the active carboxylic acid.
Similarly, the Boc-protected amino group can be part of a prodrug strategy. While the Boc group itself is generally stable in vivo, the amino group it protects can be part of a larger, cleavable linker system. nih.gov
Linker Chemistry:
In more complex drug delivery systems, a linker is used to connect a drug molecule to a targeting moiety or a solubilizing group. The bifunctional nature of this compound allows it to serve as such a linker. For instance, the carboxylic acid end could be attached to a drug molecule, while the amino end (after deprotection) could be conjugated to a polymer or another carrier molecule. The specific chemistry of the linker can be designed to control the rate of drug release at the target site. nih.gov The stability of the linker can be tuned, for example, by introducing functionalities that are sensitive to the pH or enzymatic environment of the target tissue. nih.gov
Advanced Spectroscopic Characterization and Elucidation of Molecular Structure
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry
High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual nuclei. For Methyl 2-(Boc-amino)isonicotinate, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to map out the complete proton and carbon framework.
¹H NMR Spectroscopy: The 1D proton NMR spectrum of this compound provides crucial information about the number of different types of protons and their immediate electronic environment. The chemical shifts (δ) are indicative of the shielding or deshielding experienced by the protons.
Interactive Data Table: ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm) | Multiplicity |
| Pyridine-H | ~8.4-8.6 | d |
| Pyridine-H | ~7.8-8.0 | s |
| Pyridine-H | ~7.6-7.8 | d |
| Methoxy (B1213986) (-OCH₃) | ~3.9 | s |
| tert-Butyl (-C(CH₃)₃) | ~1.5 | s |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the atoms they are bonded to.
Interactive Data Table: Estimated ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Estimated Chemical Shift (ppm) |
| Pyridine (B92270) C=O | ~165 |
| Boc C=O | ~153 |
| Pyridine C-NHBoc | ~150 |
| Pyridine C-H | ~148 |
| Pyridine C-H | ~122 |
| Pyridine C-COOCH₃ | ~118 |
| Boc C(CH₃)₃ | ~81 |
| Methoxy -OCH₃ | ~53 |
| Boc -C(CH₃)₃ | ~28 |
Note: These are estimated values based on typical shifts for similar functional groups and may vary.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons on the pyridine ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on the known proton assignments. For instance, the signal for the methoxy protons at ~3.9 ppm would correlate with the methoxy carbon signal at ~53 ppm.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, providing information about the molecule's conformation and stereochemistry. In this compound, NOESY could reveal through-space interactions between the Boc group protons and the protons on the pyridine ring, offering insights into the rotational orientation of the Boc-amino group.
While solution-state NMR provides information on the average structure of a molecule in a given solvent, solid-state NMR (ssNMR) can provide detailed information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. For this compound, ssNMR could be used to:
Determine the conformation of the molecule in the solid state, which may differ from its solution conformation.
Investigate intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Characterize polymorphism, which is the ability of a compound to exist in more than one crystalline form.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
HRMS provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. The calculated exact mass of this compound (C₁₂H₁₆N₂O₄) is 252.1110 g/mol . An HRMS measurement would be expected to yield a value very close to this, confirming the molecular formula.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, which can be used for structural confirmation. For this compound, common fragmentation pathways for the Boc-protecting group would be expected. These include the loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da). The fragmentation of the pyridine ring and the loss of the methyl ester group would also provide valuable structural information.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of laser light at specific frequencies corresponds to the vibrations of particular bonds or functional groups within the molecule.
Interactive Data Table: Key IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | ~3300-3400 |
| C-H (aromatic) | Stretching | ~3000-3100 |
| C-H (aliphatic) | Stretching | ~2850-3000 |
| C=O (ester) | Stretching | ~1720-1740 |
| C=O (carbamate) | Stretching | ~1680-1710 |
| C=C, C=N (pyridine ring) | Stretching | ~1550-1650 |
| C-O (ester) | Stretching | ~1100-1300 |
| C-N | Stretching | ~1000-1250 |
The IR spectrum would be expected to show strong absorption bands for the carbonyl groups of the ester and the Boc-protecting group, as well as the N-H stretching vibration. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the vibrations of the pyridine ring and the C-C bonds of the tert-butyl group. Together, these techniques provide a comprehensive vibrational profile of the molecule, confirming the presence of its key functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV or visible light will primarily involve π → π* and n → π* transitions associated with the pyridine ring and the carbonyl groups. The presence of the amino group and the ester group as substituents on the pyridine ring will influence the energy of these transitions.
The polarity of the solvent can have a significant impact on the UV-Vis spectrum of this compound. For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift, as the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift. This is because the non-bonding electrons in the ground state can be stabilized by hydrogen bonding with protic solvents, increasing the energy required for the transition. By studying the UV-Vis spectrum in a range of solvents with varying polarities, it is possible to gain insights into the nature of the electronic transitions.
Table 2: Expected Solvent Effects on the Electronic Transitions of this compound
| Transition Type | Effect of Increasing Solvent Polarity | Rationale |
|---|---|---|
| π → π* | Bathochromic Shift (Red Shift) | Stabilization of the more polar excited state. |
| n → π* | Hypsochromic Shift (Blue Shift) | Stabilization of the ground state non-bonding electrons through hydrogen bonding. |
The electronic structure of this compound, with an electron-donating group (Boc-amino) and an electron-withdrawing group (methyl ester) on the pyridine ring, is conducive to intramolecular charge transfer (ICT). Upon absorption of light, there can be a transfer of electron density from the amino group, through the pyridine ring, to the ester group. This ICT character can give rise to a distinct absorption band in the UV-Vis spectrum, often at longer wavelengths. The analysis of this charge transfer band, including its position and intensity, can provide valuable information about the electronic communication between the donor and acceptor moieties within the molecule. The formation of charge-transfer complexes with other molecules is also a possibility that can be investigated using UV-Vis spectroscopy. rsc.orgmdpi.com
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination (if applicable to chiral derivatives)
This compound itself is an achiral molecule and therefore does not exhibit chiroptical activity. However, if a chiral center were to be introduced into the molecule, for instance, by using a chiral alcohol to form the ester or by modifying the substituents to create a stereocenter, the resulting enantiomers would be distinguishable by chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).
CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral derivative of this compound, the CD spectrum would show positive or negative bands corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects are characteristic of the absolute configuration of the chiral center(s). ORD spectroscopy measures the rotation of the plane of polarized light as a function of wavelength.
These techniques are exceptionally sensitive for determining the enantiomeric excess (ee) of a chiral sample. By comparing the CD or ORD spectrum of a sample to that of the pure enantiomer, the relative amounts of the two enantiomers can be accurately quantified. The application of these methods would be crucial in the synthesis and characterization of any enantiomerically enriched derivatives of this compound. The use of CD spectroscopy has been well-established for the conformational and stereochemical analysis of Boc-protected amino acids and peptides. nih.gov
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for examining the electronic structure of molecules. nih.gov The B3LYP functional, a hybrid functional that incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation, is frequently employed in conjunction with basis sets such as 6-311G(d,p) or cc-pVTZ to achieve a balance between computational cost and accuracy. amrita.edu
The primary step in a computational study is geometry optimization. This process systematically alters the molecular geometry to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. amrita.edu For Methyl 2-(Boc-amino)isonicotinate, this would involve determining the most stable conformation by optimizing all bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the most probable geometry of an isolated molecule in the gas phase.
A hypothetical table of selected optimized geometrical parameters for this compound, as would be obtained from a DFT/B3LYP/6-311G(d,p) calculation, is presented below.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | N(1)-C(2) (Pyridine) | 1.34 |
| C(4)-C(7) (Pyridine-Ester) | 1.50 | |
| C(7)=O(8) (Ester Carbonyl) | 1.21 | |
| N(12)-C(11) (Amide) | 1.38 | |
| C(11)=O(10) (Boc Carbonyl) | 1.22 | |
| Bond Angle (°) | C(3)-C(4)-C(5) (Pyridine) | 118.5 |
| C(2)-N(12)-C(11) (Amide) | 125.0 | |
| O(8)-C(7)-O(9) (Ester) | 124.0 | |
| Dihedral Angle (°) | C(3)-C(2)-N(12)-C(11) | 178.0 |
| C(5)-C(4)-C(7)-O(8) | -175.0 |
Note: The data in this table is hypothetical and serves as an illustration of typical results from DFT calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com
The energy of the HOMO is directly related to the ionization potential and signifies the molecule's nucleophilicity or electron-donating ability. Conversely, the LUMO energy relates to the electron affinity and indicates the molecule's electrophilicity or electron-accepting ability. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. ijcce.ac.ir A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the Boc-amino group and the pyridine (B92270) ring, while the LUMO would likely be distributed over the electron-deficient isonicotinate (B8489971) ester portion of the molecule.
| Parameter | Energy (eV) |
| HOMO (Highest Occupied Molecular Orbital) | -6.5 |
| LUMO (Lowest Unoccupied Molecular Orbital) | -1.2 |
| Energy Gap (ΔE = ELUMO - EHOMO) | 5.3 |
Note: The data in this table is hypothetical and represents typical values obtained from FMO analysis.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is plotted on the molecule's surface, using a color spectrum to represent the electrostatic potential. researchgate.net
Typically, regions of negative electrostatic potential, shown in red, are electron-rich and are susceptible to electrophilic attack. These areas usually correspond to the presence of electronegative atoms like oxygen or nitrogen. Regions of positive electrostatic potential, depicted in blue, are electron-poor and are prone to nucleophilic attack, often located around hydrogen atoms. researchgate.netresearchgate.net Green areas represent neutral or regions of intermediate potential.
In a hypothetical MEP map of this compound, the most negative potential (red/yellow) would be expected around the carbonyl oxygen atoms of the ester and Boc groups, as well as the nitrogen atom of the pyridine ring, indicating these as the primary sites for electrophilic interaction. The most positive potential (blue) would likely be found on the amino proton and the aromatic protons, highlighting them as sites for potential nucleophilic interaction. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by describing the Lewis-like molecular bonding pattern. wisc.edu It allows for the investigation of intramolecular charge transfer and hyperconjugative interactions by examining the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. wisc.edusphinxsai.com
The strength of these interactions is quantified using second-order perturbation theory, which calculates the stabilization energy, E(2). sphinxsai.com A larger E(2) value indicates a more intense interaction between the electron donor and acceptor, signifying greater electron delocalization and stabilization of the molecule. sphinxsai.com
For this compound, significant hyperconjugative interactions would be expected. These could include the delocalization of lone pair (LP) electron density from the nitrogen and oxygen atoms into the antibonding (π* or σ) orbitals of adjacent bonds. For example, the lone pair of the amino nitrogen could delocalize into the π orbitals of the pyridine ring or the Boc carbonyl group.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N(12) | π* (C(2)-C(3)) | 25.5 |
| LP (2) O(10) | π* (N(12)-C(11)) | 30.2 |
| LP (2) O(8) | π* (C(4)-C(7)) | 28.7 |
| π (C(5)-C(6)) | π* (C(2)-C(3)) | 18.9 |
Note: The data in this table is hypothetical and illustrates typical stabilization energies from NBO analysis for representative interactions.
Reaction Mechanism Elucidation through Computational Simulations
Beyond static molecular properties, computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By simulating the reaction pathway, researchers can identify key intermediates and transition states, providing a deeper understanding of reaction kinetics and selectivity.
A critical aspect of studying a reaction mechanism is the characterization of its transition state(s) (TS). A transition state represents the highest energy point along the reaction coordinate, an unstable configuration that connects the reactants to the products. Computationally, a TS is located as a first-order saddle point on the potential energy surface, which is confirmed by a frequency calculation showing exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once the structures of the reactants and the transition state have been optimized and their energies calculated, the activation energy (Ea) for the reaction can be determined. The activation energy is the energy difference between the transition state and the reactants. This value is crucial for understanding the kinetics of a reaction, as a lower activation energy corresponds to a faster reaction rate.
For a hypothetical reaction involving this compound, such as an electrophilic aromatic substitution, DFT calculations could provide the following energetic profile.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State (TS) | +20.5 |
| Intermediate | -5.2 |
| Products | -15.8 |
| Calculated Activation Energy (Ea) | 20.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
To verify that a calculated transition state correctly connects the desired reactants and products, a reaction coordinate mapping is performed. This is typically achieved through an Intrinsic Reaction Coordinate (IRC) calculation. The IRC method maps the minimum energy path from the transition state geometry downhill to the potential energy wells of the reactants on one side and the products on the other. A successful IRC calculation provides strong evidence that the identified transition state is indeed the correct one for the reaction under investigation. This mapping provides a continuous view of the geometric changes the molecule undergoes as it transforms from reactant to product.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations offer an atomic-level lens to observe the dynamic behavior of "this compound" over time, revealing its conformational preferences and the significant influence of its surrounding environment. easychair.orgeasychair.org While specific MD studies on "this compound" are not extensively documented in public literature, the principles of MD can be applied to understand its likely behavior.
Conformational Analysis: The structure of "this compound" features several rotatable bonds, primarily around the amide linkage of the tert-butoxycarbonyl (Boc) protecting group and the ester group. The bulky and sterically hindered nature of the Boc group is a dominant factor in determining the molecule's accessible conformations. MD simulations would track the torsional angles of the peptide backbone, analogous to studies on terminally capped amino acids, to generate Ramachandran-like plots that map the sterically allowed rotational states. researchgate.net These simulations can reveal the most stable, low-energy conformations of the molecule, which are crucial for its interaction with other molecules. The fusion of a cyclopentane (B165970) ring to a pyrrolidine (B122466) in bicycloproline, for example, creates a highly constrained amino acid, and similarly, the groups attached to the pyridine ring in the target molecule will restrict its conformational freedom. nih.gov
Solvent Effects: The solvent environment plays a critical role in molecular conformation and reactivity. easychair.orgnih.gov MD simulations explicitly model solvent molecules (like water, DMSO, or chloroform), allowing for the study of solvent-mediated interactions and their effect on the conformational equilibrium of "this compound". easychair.org For instance, polar solvents would be expected to form hydrogen bonds with the nitrogen atoms of the pyridine ring and the carbonyl oxygens of the Boc and ester groups. These interactions can stabilize certain conformations over others. Simulations can quantify this by calculating the free energy barrier of activation in different solvents, showing how solvation can significantly alter reactivity. nih.gov The study of solvent effects is crucial as it can influence reaction rates and product yields in synthetic chemistry. easychair.org Advanced MD methods can provide detailed insights into the kinetics and energetics of molecular binding, highlighting the role of hydration shells and solvent-mediated interactions. easychair.org
A hypothetical study could compare the conformational landscape of the molecule in a polar solvent like water versus a nonpolar solvent like xylene. nih.gov The results would likely show different dominant conformations, which could have implications for its solubility and how it presents itself for intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis
Cheminformatics Analysis: Cheminformatics involves the use of computational methods to analyze chemical data. For "this compound," this starts with the calculation of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure. These descriptors are fundamental for building predictive models and for database searching.
| Descriptor | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₂H₁₆N₂O₄ | Provides the elemental composition of the molecule. scbt.comsigmaaldrich.com |
| Molecular Weight | 252.27 g/mol | Represents the mass of one mole of the substance; important for reaction stoichiometry. |
| InChI Key | TZCLGBJFBGZAQO-UHFFFAOYSA-N | A standardized, unique identifier for the chemical structure, enabling database interoperability. |
| SMILES | CC(C)(C)OC(=O)NC1=NC=CC(=C1)C(=O)OC | A line notation for encoding molecular structures, useful for computational processing. sigmaaldrich.com |
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. rsc.org While a specific QSAR model for "this compound" is not available, the methodology can be described in the context of its derivatives.
Should a series of derivatives of "this compound" be synthesized and tested for a specific biological activity (e.g., as enzyme inhibitors), a QSAR study could be performed. The process would involve:
Data Set Preparation: A series of analogues would be created, for example, by modifying the substituents on the pyridine ring or replacing the ester group. Their biological activity (e.g., IC₅₀ values) would be experimentally determined.
Descriptor Calculation: For each analogue, a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to create an equation that links the descriptors to the observed activity. For example, studies on thieno[3,2-b]pyrrole-5-carboxamide derivatives have used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build robust 3D-QSAR models. rsc.org
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its reliability. rsc.org
Such a model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds and prioritizing synthetic efforts. rsc.org
Molecular Docking Simulations for Ligand-Target Interactions (for derived compounds)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govbohrium.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions.
For compounds derived from "this compound," molecular docking could be a key step in identifying potential biological targets and optimizing binding affinity. The Boc-protecting group is typically removed to reveal the free amine, which can then be functionalized to create a library of derivatives. organic-chemistry.orgchemistrysteps.com
The Docking Process:
Target Selection and Preparation: A protein target of interest (e.g., a kinase, protease, or receptor) is selected, and its 3D structure is obtained from a repository like the Protein Data Bank (PDB). For instance, pyridine derivatives have been docked into the colchicine (B1669291) binding site of tubulin (PDB ID: 4O2B) and the active site of cyclin-dependent kinase 2 (CDK2). nih.govbohrium.com
Ligand Preparation: The 3D structures of the designed derivatives of "this compound" are generated and their energy is minimized.
Docking Simulation: A docking program (e.g., AutoDock, GOLD, LibDock) is used to systematically search for the best binding poses of each ligand within the active site of the protein. nih.govmdpi.com The program scores these poses based on a scoring function that estimates the binding free energy.
Analysis of Results: The predicted binding poses and scores are analyzed to understand key interactions. For example, a docking study of trimethoxyphenyl pyridine derivatives identified an essential hydrogen bond with the CYS241 residue in the tubulin active site. nih.gov Similarly, docking of pyridine-pyrazole hybrids against GlcN-6-P synthase revealed binding energies that correlated with potential inhibitory activity. mdpi.com
| Interaction Type | Potential Interacting Residues (Example) | Significance |
|---|---|---|
| Hydrogen Bonding | Serine, Cysteine, Glutamine | Crucial for binding specificity and affinity. nih.govnih.gov |
| Hydrophobic Interactions | Leucine, Isoleucine, Phenylalanine | Contributes significantly to the stability of the ligand in the binding pocket. nih.gov |
| π-π Stacking | Tyrosine, Phenylalanine, Tryptophan | Occurs between the aromatic pyridine ring and aromatic residues in the protein. |
By using molecular docking, researchers can rationally design new derivatives of "this compound" with improved potency and selectivity for a specific biological target, accelerating the discovery of new therapeutic agents. nih.govnih.gov
Applications in Complex Organic Synthesis and Medicinal Chemistry Building Blocks
Role as a Key Intermediate in Heterocyclic Synthesis
Methyl 2-(Boc-amino)isonicotinate is a highly valued building block in the synthesis of various heterocyclic structures. Its bifunctional nature, possessing both a nucleophilic center (after deprotection of the amine) and an electrophilic center (the ester carbonyl), allows for its participation in a wide array of cyclization and condensation reactions. This dual reactivity is fundamental to its utility in constructing complex molecular frameworks from simpler precursors. Heterocyclic amino acids, such as those derived from this compound, are crucial in modern drug discovery. nih.gov
The strategic placement of reactive groups on the pyridine (B92270) core of this compound makes it an ideal starting material for the construction of fused heterocyclic systems. Fused rings are common structural motifs in numerous biologically active natural products and synthetic pharmaceuticals. nih.govresearchgate.net Synthetic strategies to build these systems often involve tandem reactions where an initial intermolecular reaction is followed by an intramolecular cyclization.
For instance, the amino group, once deprotected, can act as a nucleophile to attack an electrophilic center introduced elsewhere on the molecule or on a reaction partner. Concurrently, the methyl isonicotinate (B8489971) portion can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other condensation reactions to close a new ring, fusing it to the parent pyridine structure. General protocols for the annulation of 2-pyridone rings, for example, often utilize the condensation of precursors containing β-ketoesters, a functionality that can be generated from intermediates like this compound. nih.gov
Table 1: Potential Reactions for Fused Ring Construction
| Reaction Type | Role of Deprotected Amino Group | Role of Isonicotinate Moiety | Resulting Fused System (Example) |
|---|---|---|---|
| Pictet-Spengler Reaction | Nucleophilic attack on an aldehyde | Can be modified to participate in subsequent cyclization | Tetrahydropyridopyridines |
| Gould-Jacobs Reaction | Displacement of an ethoxymethylene group | Hydrolyzed to acid for subsequent cyclization | Pyrido[2,3-b]pyridines |
| Friedländer Annulation | Condensation with a 2-aminoaryl aldehyde or ketone | Ester group can be a handle for further modification | Polycyclic quinolines |
The isonicotinate and nicotinate (B505614) structural motifs are present in a wide range of biologically active compounds, exhibiting activities such as antifungal, antibacterial, and antituberculosis properties. researchgate.netresearchgate.net Consequently, this compound serves as a valuable precursor for the synthesis of new potential therapeutic agents. The compound's structure allows for the systematic modification and elaboration needed to create derivatives with specific biological targets. For example, isonicotinate-derived porphyrins have shown significant antifungal activity, which is attributed in part to the isonicotinate moiety. nih.gov Similarly, various esters of nicotinic acid have been synthesized and shown to possess considerable vasodilatory properties. nih.gov The synthesis of novel compounds through multicomponent reactions often yields biologically active molecules, and building blocks like this compound are well-suited for such synthetic strategies. nih.gov
Scaffold for Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern drug discovery aimed at creating libraries of structurally diverse small molecules to explore novel areas of chemical space. nih.govnih.gov this compound is an exemplary scaffold for DOS. A scaffold in this context is a core molecular structure upon which a variety of substituents can be built.
The utility of this compound in DOS stems from its two orthogonal functionalities:
The Boc-protected amine: This group can be deprotected under acidic conditions to reveal a primary amine, which can then be acylated, alkylated, or used in a variety of carbon-nitrogen bond-forming reactions to introduce a wide range of substituents.
The methyl ester: This group can be hydrolyzed to a carboxylic acid, converted to an amide, or reduced to an alcohol, providing a second point for diversification.
The presence of two distinct reactive sites that can be addressed with different chemical reactions allows for a "build/couple/pair" strategy, generating a large number of unique compounds from a common intermediate. mdpi.com This approach enables the rapid assembly of compound libraries with high structural and functional diversity, which is crucial for screening against biological targets. nih.govnih.gov
Precursor for Advanced Pharmaceutical Intermediates
In the multi-step synthesis of complex active pharmaceutical ingredients (APIs), intermediates are crucial molecular building blocks. This compound is frequently used as such a precursor. jennysynth.compmcisochem.fr Its stability, commercial availability, and predictable reactivity make it a reliable starting point for constructing more elaborate molecules that will eventually become part of a final drug candidate. It is often listed in chemical supplier catalogs as a "Building Block" or "Intermediate," underscoring its role in the supply chain for pharmaceutical research and development. jennysynth.comcalpaclab.com
The pyridine carboxylic acid core, particularly the isonicotinate moiety, is a privileged structure in medicinal chemistry. nih.gov This means it is a structural framework that is recurrently found in successful drugs and is known to confer favorable properties, such as metabolic stability, solubility, and the ability to form key interactions with biological targets like enzymes and receptors. researchgate.net
Table 2: Examples of Marketed Drugs Containing a Pyridine Carboxylic Acid Moiety
| Drug Name | Therapeutic Class | Role of the Pyridine Ring |
|---|---|---|
| Isoniazid | Antituberculosis Agent | Core pharmacophore |
| Niacin (Nicotinic Acid) | Antihyperlipidemic | Active ingredient |
| Cefsulodin | Antibiotic | Side chain modifying antibacterial spectrum nih.gov |
| Enisamium | Antiviral | Core structure nih.gov |
By using this compound in a synthesis, chemists can efficiently incorporate this valuable isonicotinate scaffold into a novel drug candidate, leveraging the known benefits of this structural class.
The tert-Butoxycarbonyl (Boc) group is one of the most important amine protecting groups in organic synthesis, particularly in peptide and medicinal chemistry. masterorganicchemistry.com Its stability under a wide range of reaction conditions and its clean removal with acids like trifluoroacetic acid (TFA) make it a cornerstone of many synthetic plans. rsc.orgub.edu
The use of this compound is integral to "orthogonal" protecting group strategies. In a complex molecule with multiple functional groups (e.g., other amines or alcohols), each can be protected with a group that is removed under unique conditions. For example, another amine in the molecule could be protected with an Fmoc group, which is removed by base, while the Boc group on the isonicotinate remains intact. This allows chemists to selectively unmask and react with one amine at a time, providing precise control over the synthetic sequence. masterorganicchemistry.com The development of such strategies is critical for the efficient and high-yield synthesis of complex pharmaceuticals. rsc.org
Use in Radiochemistry and Isotopic Labeling Studies
This compound serves as a versatile precursor in the specialized fields of radiochemistry and isotopic labeling. Its structure, which combines a pyridine ring, a Boc-protected amine, and a methyl ester, offers multiple sites for the introduction of both stable and radioactive isotopes. This utility allows for its use in a range of advanced research applications, from metabolic studies using nuclear magnetic resonance (NMR) spectroscopy to in vivo imaging with Positron Emission Tomography (PET). The ability to selectively introduce isotopes into this molecule facilitates the synthesis of complex probes for tracking biological processes and understanding molecular interactions.
Incorporation of Stable Isotopes
The strategic incorporation of stable isotopes, such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), into this compound is a key application in chemical and biomedical research. Isotope-labeled amino acids and their derivatives are fundamental tools for elucidating metabolic pathways and protein structures without the safety concerns associated with radioactive materials. The structure of this compound allows for isotopic enrichment at several key positions.
Stable isotope labeling can be achieved through various synthetic methods. For instance, ¹³C-labeling can be introduced via the methyl ester group by using ¹³C-methanol during the esterification step. The tert-butoxycarbonyl (Boc) group can be synthesized using ¹³C-labeled precursors. Furthermore, the pyridine ring itself can be constructed from starting materials enriched with ¹³C or ¹⁵N. Such labeled compounds are invaluable in quantitative proteomics, particularly in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which enables precise comparison of protein abundance between different cell states.
Detailed research findings have demonstrated various methods for labeling amino acids and related compounds:
Methyl Group Labeling : Specific labeling of methyl groups with ¹³C or ²H is a powerful technique in NMR studies of large proteins and complexes. isotope.com Precursors containing labeled methyl groups can be used in the synthesis of the methyl ester portion of the molecule.
Nitrogen Labeling : The nitrogen atoms in both the pyridine ring and the amino group can be substituted with the ¹⁵N isotope, which is crucial for protein NMR studies and for tracing the metabolic fate of nitrogen-containing compounds.
Carboxyl Group Labeling : An efficient method for the selective isotopic labeling of the carboxylic acid group of Boc-protected amino acids with Oxygen-18 (¹⁸O) has been reported, a technique applicable to the isonicotinate structure before esterification. nih.gov
The table below summarizes the potential sites for stable isotope incorporation within the this compound molecule.
| Potential Labeling Site | Applicable Stable Isotope(s) | Research Application(s) |
| Methyl Ester Group (-COOCH₃) | ¹³C, ²H (D) | NMR-based structural biology, Metabolomics |
| Carbonyl Carbons (Boc & Ester) | ¹³C, ¹⁸O | Mechanistic studies, Vibrational spectroscopy |
| Pyridine Ring Carbons | ¹³C | Tracing metabolic pathways, NMR spectroscopy |
| Amino & Pyridine Nitrogens | ¹⁵N | Protein NMR, Metabolic flux analysis |
| Boc Group Methyl Carbons | ¹³C, ²H (D) | NMR studies, Mass spectrometry internal standards |
Synthesis of Radiolabeled Tracers
The chemical structure of this compound makes it an ideal building block for the synthesis of radiolabeled tracers, particularly for Positron Emission Tomography (PET). PET is a non-invasive imaging technique that utilizes molecules labeled with short-lived positron-emitting isotopes, such as Carbon-11 (¹¹C, t½ ≈ 20 min) or Fluorine-18 (¹⁸F, t½ ≈ 110 min), to visualize and quantify physiological processes in vivo. nih.gov
The synthesis of PET radiotracers requires rapid and high-yielding chemical reactions due to the short half-lives of the isotopes. nih.gov this compound can be modified to serve as a precursor for introducing these radioisotopes.
Carbon-11 Labeling: The methyl ester group is a prime target for ¹¹C-labeling. This can be accomplished by reacting the corresponding carboxylic acid precursor (2-(Boc-amino)isonicotinic acid) with a ¹¹C-methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). nih.govmdpi.com These are among the most common and versatile methods in ¹¹C radiochemistry. The resulting [¹¹C]this compound can then be used in subsequent steps to build more complex PET tracers. This approach is widely used in the development of tracers for neuroimaging, oncology, and cardiology. nih.govnih.gov
Fluorine-18 Labeling: For labeling with ¹⁸F, the pyridine ring of the isonicotinate scaffold is a suitable target. A common strategy involves nucleophilic aromatic substitution (SₙAr) on an activated pyridine ring. A precursor molecule could be synthesized from this compound where a leaving group (e.g., a nitro group or a halogen) is present on the pyridine ring. This precursor can then be reacted with [¹⁸F]fluoride to introduce the radioisotope. Derivatives of nicotinic and isonicotinic acids are frequently used as precursors for ¹⁸F-labeled PET tracers for imaging targets like P2Y12 receptors in the brain. acs.orgchemrxiv.org
The table below outlines potential strategies for synthesizing radiolabeled tracers using this compound as a foundational structure.
| Radioisotope | Labeling Strategy | Precursor Requirement | Target Functional Group |
| Carbon-11 (¹¹C) | ¹¹C-Methylation | 2-(Boc-amino)isonicotinic acid | Carboxylic acid |
| Fluorine-18 (¹⁸F) | Nucleophilic Aromatic Substitution | A derivative with a leaving group on the pyridine ring | Activated aromatic ring |
The versatility of this compound as a precursor in both stable isotope labeling and radiotracer synthesis underscores its importance as a building block in modern medicinal and diagnostic chemistry.
Future Directions and Emerging Research Avenues
Catalyst Development for More Efficient Synthesis
The synthesis of Methyl 2-(Boc-amino)isonicotinate typically involves the protection of the amino group of methyl 2-aminoisonicotinate with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). chemicalbook.com While effective, this reaction often requires extended reaction times and can present selectivity challenges. chemicalbook.comgoogle.com Future research is focused on the development of novel catalysts to enhance the efficiency, selectivity, and sustainability of this key transformation.
Current research into the Boc protection of aminopyridines has identified several promising catalytic systems that could be applied to produce this compound with higher yield and purity. google.comorganic-chemistry.orgnih.gov A patented method, for instance, utilizes a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-hydroxybenzotriazole (HOBT), and an alkali to achieve high yields (80-90%) and excellent selectivity for the Boc protection of aminopyridines at room temperature. google.comgoogle.com Other catalytic systems being explored for general amine protection include ionic liquids, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), and iodine, which can offer benefits such as mild reaction conditions and solvent-free protocols. organic-chemistry.org
Table 1: Emerging Catalytic Systems for Boc Protection of Amines
| Catalyst System | Key Advantages | Potential Application |
|---|---|---|
| EDCI / HOBT / Alkali | High yield (80-90%) and selectivity at room temperature. google.comgoogle.com | Direct improvement of current batch synthesis of this compound. |
| Ionic Liquids | Act as both solvent and catalyst; recyclable. organic-chemistry.org | Greener synthesis protocols with simplified workup. |
| Iodine (catalytic) | Solvent-free conditions at ambient temperature. organic-chemistry.org | Cost-effective and environmentally friendly production. |
These advancements aim to overcome the limitations of prior art methods, which can suffer from low yields or the formation of undesired di-Boc products. google.com By developing more active and selective catalysts, the synthesis of this compound can become more atom-economical and cost-effective.
Continuous Flow Chemistry Applications
Continuous flow chemistry is emerging as a powerful technology in pharmaceutical manufacturing, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. vcu.eduacs.org The application of flow chemistry to the synthesis and subsequent modification of this compound represents a significant avenue for future research.
The key reactions involving this compound—Boc protection and deprotection—are particularly well-suited for flow reactors. Studies have demonstrated that N-Boc deprotection can be achieved efficiently in continuous flow using solid acid catalysts (like H-BEA zeolite) or under thermal conditions without any acid catalyst at all. rsc.orgnih.govnih.gov These methods can dramatically reduce reaction times, in some cases to less than a minute, and allow for easier product separation and catalyst recycling. rsc.org For instance, thermal deprotection in flow has shown high functional group tolerance, a critical feature for complex molecule synthesis. nih.gov
Table 2: Comparison of Batch vs. Continuous Flow for N-Boc Deprotection
| Parameter | Traditional Batch | Continuous Flow |
|---|---|---|
| Reaction Time | Hours | Minutes or less rsc.org |
| Temperature | Limited by solvent reflux | Higher temperatures achievable, accelerating reactions rsc.org |
| Workup | Often requires aqueous workup and purification | Can be integrated with in-line purification/scavenging acs.org |
| Scalability | Challenging | Straightforward by extending run time uc.pt |
| Safety | Handling of large volumes of reagents | Smaller reaction volumes enhance safety |
Applying these principles, the synthesis of this compound could be redesigned as a "catch-react-release" sequence within a flow setup, potentially telescoping multiple steps to reduce waste and avoid the isolation of intermediates. uc.pt This approach would streamline manufacturing, leading to higher throughput and lower production costs for this vital building block. vcu.edu
Biocatalytic Approaches to Functionalization
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The use of enzymes to mediate the synthesis and functionalization of compounds like this compound is a promising area of research, driven by the potential for unparalleled chemo-, regio-, and enantioselectivity under mild, environmentally benign conditions. nih.gov
While direct biocatalytic synthesis of the target molecule is still an emerging field, related enzymatic N-acylation reactions have been successfully demonstrated. scispace.com Lipases and acylases, for example, have been used for the selective acylation of amines on various substrates, including nucleosides and glucosamine. nih.govscispace.com These enzymes could be engineered to accept methyl 2-aminoisonicotinate as a substrate, enabling a biocatalytic route to its Boc-protected form.
Furthermore, biocatalysis can be envisioned for the subsequent functionalization of the pyridine (B92270) ring. Recent studies have shown that enzymes like "ene"-reductases can be activated by visible light to catalyze reactions on electron-rich pyridine rings. acs.org By modifying the electronic properties of the this compound substrate, it may be possible to employ enzymes for selective C-H functionalization, introducing new substituents onto the heterocyclic core in a highly controlled manner.
Table 3: Potential Biocatalytic Transformations
| Enzyme Class | Transformation | Potential Advantage |
|---|---|---|
| Lipases / Acylases | N-Boc Protection | High selectivity, mild aqueous conditions, reduced waste. nih.govnih.gov |
| "Ene"-Reductases | C-H Functionalization | Novel reactivity under visible light, avoiding harsh chemical reagents. acs.org |
The development of bespoke enzymes through directed evolution will be key to unlocking the full potential of biocatalysis in the synthetic pathways involving this compound.
Exploration of New Reactivity Modes
Beyond its role as a stable intermediate, researchers are exploring new ways to directly functionalize this compound, leveraging its intrinsic electronic properties to forge new bonds. A major focus is the direct C–H functionalization of the pyridine ring, which avoids the need for pre-functionalized starting materials and thus represents a more atom-economical synthetic strategy. nih.govresearchgate.net
The pyridine ring is electron-deficient, which influences its reactivity. nih.gov However, the presence of the Boc-amino and methyl ester groups modifies this reactivity and can be used to direct substitution to specific positions. Transition-metal catalysis, particularly with palladium, iridium, and rhodium, has enabled the selective alkylation, arylation, and olefination of C-H bonds at positions ortho, meta, and para to the nitrogen atom of the pyridine ring. nih.govnih.gov For instance, directing groups can facilitate the formation of a metallacycle intermediate, guiding a catalyst to a specific C-H bond. dmaiti.com
Another emerging area is the use of photochemistry to generate pyridinyl radicals from pyridinium ions. acs.org This alternative activation mode can lead to unique regioselectivity that is complementary to traditional methods like the Minisci reaction. acs.org Additionally, the N-Boc group itself, often considered merely protective, can exhibit unique reactivity under strongly basic conditions by forming an isocyanate intermediate, opening pathways to urea or urethane derivatives. researchgate.net
Integration with Automated Synthesis Platforms
To accelerate the drug discovery process, the integration of key building blocks like this compound with automated synthesis platforms is essential. These platforms enable the rapid generation of large libraries of related compounds for high-throughput screening.
Research in this area focuses on developing robust synthetic protocols that are amenable to automation. researchgate.net This includes the use of solid-phase synthesis or flow chemistry setups that can be controlled by software to perform multi-step sequences. uc.ptnih.gov For example, a fully automated synthesis of a pyridine-based agent has been successfully demonstrated, showcasing the potential for high-yield, automated production of complex molecules. nih.gov
The utility of this compound in this context is as a versatile scaffold. By developing a suite of reliable reactions that can be performed on this core (e.g., C-H functionalization, coupling reactions after deprotection), automated platforms can systematically vary the substituents around the pyridine ring. This strategy allows for the creation of diverse compound libraries, which can then be rapidly assessed for biological activity and ADME (absorption, distribution, metabolism, and excretion) properties, accelerating the design-make-test-analyze cycle in modern drug discovery. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(Boc-amino)isonicotinate, and what methodological considerations are critical for reproducibility?
- Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group. A plausible route starts with 2-aminoisonicotinic acid, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine). Subsequent esterification with methanol under acidic or catalytic conditions yields the target compound.
- Key Considerations :
-
Monitor reaction pH to prevent premature deprotection of the Boc group.
-
Use anhydrous conditions to avoid hydrolysis of intermediates.
-
Purification via column chromatography or recrystallization ensures high purity.
- Reference : Similar strategies are validated in the synthesis of structurally related esters, such as Methyl 2-(aminomethyl)isonicotinate hydrochloride, where cyano group reduction achieved 99% yield . Adaptations for Boc-protected derivatives require rigorous exclusion of moisture .
Synthetic Step Starting Material Reagents/Conditions Yield Range* Boc Protection 2-Aminoisonicotinic acid Boc₂O, DMAP, DCM, 0–25°C 70–85% Esterification Boc-protected acid MeOH, H₂SO₄ (cat.), reflux 80–90% *Yields estimated based on analogous reactions.
Q. Which analytical techniques are essential for characterizing this compound, and how should data be interpreted?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (e.g., tert-butyl peaks at δ ~1.4 ppm in ¹H NMR) and ester carbonyl (δ ~165–170 ppm in ¹³C NMR).
- LC-MS : Validates molecular ion ([M+H]⁺) and purity. For example, a related isonicotinate derivative was analyzed via LC-MS with a molecular weight of 205.13 g/mol .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H vibrations (if deprotected).
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound synthesis while minimizing side products?
- Answer :
-
DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent, catalyst loading). For example, optimize Boc protection by varying DMAP concentration (0.1–1.0 eq.) in dichloromethane.
-
In-situ Monitoring : Employ TLC or HPLC to detect intermediates and byproducts (e.g., deprotected amine or ester hydrolysis products).
-
Statistical Validation : Apply ANOVA to identify significant factors. Replicate experiments (n ≥ 3) to ensure reliability .
Variable Range Tested Optimal Condition Impact on Yield Temperature 0–40°C 25°C Maximizes Boc stability Solvent DCM, THF, MeCN DCM Prevents solvolysis
Q. What strategies are recommended for assessing the stability of this compound under varying storage conditions?
- Answer :
- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4–12 weeks. Analyze degradation via HPLC (e.g., new peaks indicating hydrolysis or oxidation).
- Long-term Studies : Store at 25°C/60% RH for 6–24 months. Monitor Boc group integrity using ¹H NMR (loss of tert-butyl signals indicates deprotection).
- Data Interpretation : Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Document humidity control methods to avoid confounding results .
Q. How should researchers resolve contradictions in reported synthetic yields or purity data for this compound?
- Answer :
- Comparative Analysis : Replicate published protocols with strict control of variables (e.g., reagent purity, drying time).
- Advanced Characterization : Perform elemental analysis or high-resolution MS to confirm molecular composition.
- Statistical Tools : Apply t-tests to determine if yield differences are significant (p < 0.05). Cross-validate using independent methods (e.g., NMR vs. LC-MS) .
Methodological Best Practices
- Data Documentation : Record raw spectra, chromatograms, and experimental logs to enable reproducibility .
- Ethical Reporting : Disclose limitations (e.g., small sample sizes, instrument detection limits) in publications .
- Interdisciplinary Collaboration : Engage statisticians for complex data analysis and information specialists for comprehensive literature reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
